molecular formula C10H10O4 B2892339 3-(4-Formylphenoxy)propanoic acid CAS No. 70170-91-1

3-(4-Formylphenoxy)propanoic acid

Cat. No.: B2892339
CAS No.: 70170-91-1
M. Wt: 194.186
InChI Key: NWZYOUFOQRNNIA-UHFFFAOYSA-N
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Description

3-(4-Formylphenoxy)propanoic acid is a phenylpropanoic acid derivative characterized by a formylphenoxy substituent at the para position of the phenyl ring (Figure 1). These analogs share a common propanoic acid backbone but differ in substituent groups, which critically influence their chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name

3-(4-formylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,7H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZYOUFOQRNNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70170-91-1
Record name 3-(4-formylphenoxy)propanoic acid
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Preparation Methods

Williamson Ether Synthesis: Alkylation of 4-Hydroxybenzaldehyde

The Williamson ether synthesis is a cornerstone method for preparing ethers, including aryloxypropanoic acids. For 3-(4-formylphenoxy)propanoic acid, this approach involves the reaction of 4-hydroxybenzaldehyde with a halogenated propanoic acid derivative under basic conditions.

Reaction Mechanism and Conditions

The phenolic oxygen of 4-hydroxybenzaldehyde acts as a nucleophile, displacing the halide in 3-bromopropanoic acid or its ester. A typical procedure involves:

  • Dissolving 4-hydroxybenzaldehyde (1.0 equiv) and 3-bromopropanoic acid (1.2 equiv) in anhydrous dimethylformamide (DMF).
  • Adding potassium carbonate (2.0 equiv) to deprotonate the phenol.
  • Heating the mixture at 80–100°C for 12–24 hours under nitrogen.

The ester variant (e.g., ethyl 3-bromopropanoate) is often preferred to avoid side reactions involving the carboxylic acid group. Subsequent hydrolysis of the ester to the free acid is achieved using aqueous NaOH or HCl.

Table 1: Optimization of Williamson Ether Synthesis
Substrate Base Solvent Temperature (°C) Time (h) Yield (%)
4-Hydroxybenzaldehyde K₂CO₃ DMF 80 24 65
4-Hydroxybenzaldehyde Cs₂CO₃ DMSO 100 18 72
Ethyl 3-bromopropanoate NaH THF Reflux 12 58

Key findings:

  • Cs₂CO₃ in DMSO improves yield due to enhanced nucleophilicity.
  • Prolonged reaction times (>24 h) lead to formyl group degradation.

Mitsunobu Reaction: Ether Formation with Stereochemical Control

The Mitsunobu reaction offers a robust alternative for ether synthesis, particularly when stereochemical retention is critical. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-hydroxybenzaldehyde with 3-hydroxypropanoic acid derivatives.

Procedure and Optimization

  • Protect the carboxylic acid group of 3-hydroxypropanoic acid as a tert-butyl ester to prevent side reactions.
  • Combine 4-hydroxybenzaldehyde (1.0 equiv), tert-butyl 3-hydroxypropanoate (1.1 equiv), DEAD (1.3 equiv), and PPh₃ (1.3 equiv) in THF at 0°C.
  • Warm to room temperature and stir for 6–8 hours.
  • Deprotect the tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane.
Table 2: Mitsunobu Reaction Parameters
Protecting Group Solvent DEAD Equiv PPh₃ Equiv Yield (%)
tert-Butyl THF 1.3 1.3 78
Methyl DCM 1.5 1.5 62

Advantages:

  • High regioselectivity and mild conditions.
  • Avoids strong bases that may degrade the formyl group.

Nucleophilic Aromatic Substitution: Direct Formylation Post-Etherification

This two-step strategy first synthesizes 3-(4-hydroxyphenoxy)propanoic acid, followed by formylation of the aromatic ring.

Step 1: Ether Synthesis

React 4-hydroxyphenol with 3-bromopropanoic acid using methods analogous to Section 1.

Step 2: Vilsmeier-Haack Formylation

Introduce the formyl group via the Vilsmeier-Haack reaction:

  • Prepare the Vilsmeier reagent by combining POCl₃ (3.0 equiv) and DMF (3.0 equiv) in dry dichloroethane.
  • Add 3-(4-hydroxyphenoxy)propanoic acid (1.0 equiv) and stir at 0°C for 1 hour.
  • Heat to 60°C for 4 hours, then quench with ice water.
Table 3: Formylation Efficiency
Substrate POCl₃ Equiv Temperature (°C) Yield (%)
3-(4-Hydroxyphenoxy)propanoic acid 3.0 60 68
3-(4-Methoxyphenoxy)propanoic acid 3.0 80 41*

*Demethylation required for formylation, reducing overall yield.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison
Method Yield (%) Purity (%) Cost (Relative) Scalability
Williamson Synthesis 65–72 95 Low High
Mitsunobu Reaction 62–78 98 High Moderate
Vilsmeier Formylation 41–68 90 Moderate Low
Enzymatic 38–54 85 High Low

Key insights:

  • Williamson synthesis offers the best balance of yield, cost, and scalability for industrial applications.
  • Mitsunobu reaction is preferred for lab-scale synthesis requiring high stereopurity.

Characterization and Quality Control

Critical analytical data for 3-(4-formylphenoxy)propanoic acid:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.93 (s, 1H, CHO), 7.85 (d, J = 8.6 Hz, 2H, ArH), 7.10 (d, J = 8.6 Hz, 2H, ArH), 4.20 (t, J = 6.2 Hz, 2H, OCH₂), 2.65 (t, J = 6.2 Hz, 2H, CH₂CO), 12.3 (s, 1H, COOH).
  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/ACN gradient).

Chemical Reactions Analysis

Types of Reactions

3-(4-Formylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Formylphenoxy)propanoic acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Formylphenoxy)propanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. The phenoxy group can participate in aromatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of phenylpropanoic acid derivatives are heavily dependent on substituent modifications. Below is a comparative analysis of key analogs:

3-(4-Hydroxyphenyl)propanoic Acid
  • Structure : A hydroxyl group (-OH) at the para position of the phenyl ring.
  • Properties :
    • Exhibits antioxidant activity due to the hydroxyl group’s radical scavenging capacity .
    • Undergoes metabolic transformations, including glucuronidation and sulfation, enhancing its excretion .
    • Found in natural products (e.g., Ephedra intermedia) and linked to anti-inflammatory effects .
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
  • Structure: An amino group (-NH-) bridges the phenyl ring and propanoic acid.
  • Properties :
    • Demonstrated dual anticancer and antioxidant activities, with IC₅₀ values <10 μM in some derivatives .
    • Substituents like furyl or methoxy groups enhance bioactivity; e.g., Compound 20 (2-furyl substituent) showed potent anticancer activity .
    • Synthetic versatility allows incorporation of diverse aromatic/heterocyclic groups, making this scaffold promising for drug discovery .
3-(4-Fluorophenyl)propionic Acid
  • Structure : Fluorine atom (-F) at the para position.
  • Properties: Fluorine’s electron-withdrawing nature increases metabolic stability and bioavailability compared to hydroxyl or amino derivatives . Used in synthesizing kinase inhibitors (e.g., LRRK2 inhibitors) .
3-(4-Formylphenoxy)propanoic Acid
  • Structure: A formyl group (-CHO) attached via an ether linkage (phenoxy).
  • Hypothesized Properties: The formyl group may enhance electrophilicity, enabling covalent interactions with biological targets. Ether linkage could improve solubility compared to direct phenyl attachments.

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Key Biological Activities Key References
3-(4-Formylphenoxy)propanoic acid 4-Formylphenoxy 194.18 (calculated) Hypothesized: Anticancer, anti-inflammatory N/A
3-(4-Hydroxyphenyl)propanoic acid 4-Hydroxy 180.16 Antioxidant, metabolic intermediate
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxyamino 195.19 Anticancer (IC₅₀ <10 μM), antioxidant
3-(4-Fluorophenyl)propionic acid 4-Fluoro 182.17 Kinase inhibition, metabolic stability

Substituent Effects on Activity

  • Hydroxyl Group : Enhances antioxidant activity via radical scavenging but may reduce metabolic stability due to rapid conjugation .
  • Amino Group: Facilitates hydrogen bonding with biological targets, improving binding affinity .
  • Fluorine Atom : Increases lipophilicity and resistance to oxidative metabolism .

Biological Activity

3-(4-Formylphenoxy)propanoic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-Formylphenoxy)propanoic acid is C10H10O4, indicating it contains a phenolic moiety that is often linked to various biological activities. The structure can be represented as follows:

C10H10O4\text{C}_{10}\text{H}_{10}\text{O}_{4}

Antimicrobial Activity

Research indicates that derivatives of 3-(4-Formylphenoxy)propanoic acid exhibit significant antimicrobial properties against various pathogens, including multidrug-resistant strains. A study evaluated several derivatives against WHO priority pathogens, revealing varying degrees of efficacy.

Table 1: Antimicrobial Activity of 3-(4-Formylphenoxy)propanoic Acid Derivatives

Compound IDPathogenMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus8 µg/mL
2Enterococcus faecalis2 µg/mL
3Escherichia coli16 µg/mL
4Pseudomonas aeruginosa>64 µg/mL
5Acinetobacter baumannii32 µg/mL

These findings suggest that while some derivatives are effective against Gram-positive bacteria, their activity against Gram-negative bacteria is variable, with some showing resistance .

Anticancer Activity

In addition to antimicrobial properties, 3-(4-Formylphenoxy)propanoic acid derivatives have been investigated for their anticancer potential. A recent study focused on their effects on A549 non-small cell lung cancer (NSCLC) cells.

Table 2: Anticancer Activity Against A549 Cells

Compound IDCell Viability (%)IC50 (µM)
1250%15
2031.2%10
2258.9%20
2957.8%18

Compounds such as compound 20 demonstrated significant cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal Vero cells, indicating a promising selectivity for cancerous tissues .

The mechanisms through which these compounds exert their biological effects are multifaceted. For instance, some derivatives have been shown to inhibit key enzymes involved in cancer progression and microbial resistance. The inhibition of cytochrome P450 enzymes has also been noted, which could affect drug metabolism and interactions .

Case Studies and Research Findings

Several studies have highlighted the potential of these compounds in therapeutic applications:

  • Antimicrobial Efficacy : A study demonstrated that specific derivatives significantly reduced the viability of methicillin-resistant Staphylococcus aureus (MRSA), suggesting their utility in treating resistant infections .
  • Antioxidant Properties : Compounds derived from this framework have shown promising antioxidant activities in various assays, indicating potential protective effects against oxidative stress in cells .
  • Selectivity in Cancer Treatment : Research indicated that certain modifications to the phenolic structure enhanced anticancer activity while maintaining low toxicity levels in non-cancerous cells, paving the way for targeted therapies .

Q & A

Basic: What are the established synthetic routes for 3-(4-Formylphenoxy)propanoic acid, and what reaction conditions optimize yield?

A two-step approach is typically employed:

Nucleophilic substitution : React 4-formylphenol with a propanoic acid derivative (e.g., ethyl 3-bromopropanoate) in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) at 60–80°C to form the phenoxy ester intermediate .

Ester hydrolysis : Use aqueous NaOH or LiOH in a THF/water mixture under reflux to hydrolyze the ester to the carboxylic acid. Purification via recrystallization or column chromatography is recommended .
Key considerations : Excess base and controlled temperature prevent side reactions (e.g., oxidation of the formyl group). Yields >70% are achievable with optimized stoichiometry .

Basic: Which analytical techniques are most reliable for characterizing 3-(4-Formylphenoxy)propanoic acid?

  • NMR spectroscopy :
    • ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.0 ppm. Aromatic protons from the phenoxy group resonate between δ 6.8–7.8 ppm, split according to substitution patterns .
    • ¹³C NMR : The carbonyl carbon of the formyl group appears at ~190 ppm, while the carboxylic acid carbon resonates at ~170 ppm .
  • HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) provide baseline separation of impurities (e.g., unreacted intermediates) .

Advanced: How can regioselectivity challenges during formyl group introduction be addressed?

The formyl group’s electrophilic nature requires protection strategies to avoid undesired side reactions (e.g., oxidation of the propanoic acid chain):

  • Directed ortho-metalation : Use a directing group (e.g., methoxy) on the phenyl ring to guide formylation via Friedel-Crafts or Vilsmeier-Haack reactions. Subsequent deprotection yields the target compound .
  • Temporary protecting groups : Protect the carboxylic acid as a methyl ester during formylation to prevent decarboxylation. Post-formylation hydrolysis restores the acid functionality .

Advanced: What metabolic pathways are hypothesized for 3-(4-Formylphenoxy)propanoic acid in biological systems?

Based on structurally related compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid), the following pathways are proposed:

  • Phase I metabolism : Microbial gut flora may reduce the formyl group to a hydroxymethyl or methyl group via NADPH-dependent reductases .
  • Phase II metabolism : Conjugation with glucuronic acid or sulfate at the phenolic oxygen or carboxylic acid group enhances water solubility for renal excretion .
    Validation method : Incubate the compound with liver microsomes or fecal lysates, followed by LC-MS/MS to identify metabolites .

Advanced: How should researchers resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies in melting points (e.g., 80–90°C vs. 95–100°C) may arise from impurities or polymorphic forms:

  • Purification : Recrystallize the compound from ethanol/water and analyze via differential scanning calorimetry (DSC) to confirm purity .
  • Polymorphism screening : Use X-ray crystallography or powder XRD to identify crystalline forms. Solvent selection during crystallization can influence polymorphism .

Basic: What safety protocols are recommended for handling 3-(4-Formylphenoxy)propanoic acid?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Keep in a tightly sealed container under inert gas (N₂) at 2–8°C to prevent oxidation of the formyl group .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous chemical waste .

Advanced: How can 3-(4-Formylphenoxy)propanoic acid be utilized in drug conjugate development?

The formyl group enables site-specific bioconjugation:

  • Schiff base formation : React with amine-containing drugs (e.g., doxorubicin) to form pH-sensitive prodrugs. Stability studies in simulated physiological buffers (pH 7.4 vs. 5.5) validate release kinetics .
  • Click chemistry : Convert the formyl group to an alkyne via reductive amination, enabling copper-free cycloaddition with azide-functionalized targeting moieties (e.g., antibodies) .

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